molecular formula C20H15FN2OS B5288345 (4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone

(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone

Cat. No.: B5288345
M. Wt: 350.4 g/mol
InChI Key: VRRRGHJDDBMJEC-UHFFFAOYSA-N
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Description

(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone is a complex organic compound that features a combination of fluorophenyl, phenyl, and thienyl groups attached to a dihydropyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with α,β-unsaturated ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids.

Scientific Research Applications

(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone
  • (4-bromophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone
  • (4-methylphenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone

Uniqueness

(4-fluorophenyl)[5-phenyl-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]methanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-fluorophenyl)-(3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c21-16-10-8-15(9-11-16)20(24)23-18(14-5-2-1-3-6-14)13-17(22-23)19-7-4-12-25-19/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRRGHJDDBMJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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